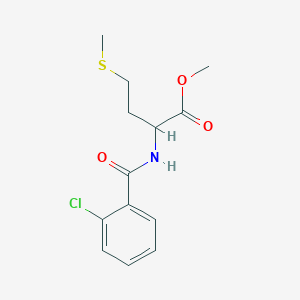
2-chloro-5-methylphenyl 3,5-dinitrobenzoate
Descripción general
Descripción
2-chloro-5-methylphenyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C14H9ClN2O6 It is a derivative of benzoic acid, where the benzoate group is substituted with a 2-chloro-5-methylphenyl group and two nitro groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylphenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-chloro-5-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-methylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-5-methylphenyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-chloro-5-methylphenyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-chloro-5-methylphenol.
Aplicaciones Científicas De Investigación
2-chloro-5-methylphenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-methylphenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups in the compound are known to contribute to its biological activity by interfering with cellular processes. For example, the compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. Additionally, the ester bond allows the compound to be hydrolyzed in biological systems, releasing active metabolites that exert their effects .
Comparación Con Compuestos Similares
2-chloro-5-methylphenyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
2-chloro-5-methylphenyl 3,5-diaminobenzoate: Similar structure but with amino groups instead of nitro groups, leading to different chemical and biological properties.
2-chloro-5-methylphenyl benzoate: Lacks the nitro groups, resulting in reduced biological activity.
3,5-dinitrobenzoic acid esters: Various esters with different alkyl or aryl groups, each exhibiting unique properties and applications.
Propiedades
IUPAC Name |
(2-chloro-5-methylphenyl) 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c1-8-2-3-12(15)13(4-8)23-14(18)9-5-10(16(19)20)7-11(6-9)17(21)22/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXYPOWXHDEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3841603.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE](/img/structure/B3841609.png)



![4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B3841624.png)
![1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B3841630.png)




![N-[(Z)-1-(4-bromophenyl)ethylideneamino]benzamide](/img/structure/B3841676.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3841687.png)
![N'-[(4-bromophenyl)sulfonyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B3841693.png)
